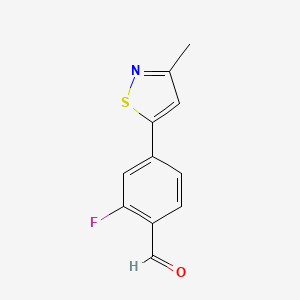

2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde

Description

2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde is a fluorinated benzaldehyde derivative featuring a 3-methyl-1,2-thiazole substituent at the para position of the aromatic ring. This compound is of interest in medicinal and materials chemistry due to its reactive aldehyde group and the electron-withdrawing effects of fluorine, which modulate its physicochemical properties.

Properties

Molecular Formula |

C11H8FNOS |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

2-fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde |

InChI |

InChI=1S/C11H8FNOS/c1-7-4-11(15-13-7)8-2-3-9(6-14)10(12)5-8/h2-6H,1H3 |

InChI Key |

DZOUDBJDCSLKSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NSC(=C1)C2=CC(=C(C=C2)C=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Aldehyde Group Introduction: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of a substituted benzene with DMF and POCl3.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: 2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzoic acid.

Reduction: 2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom and the thiazole ring can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Key Structural Differences

The target compound is compared to two oxadiazole-containing benzaldehydes from the Kanto Reagents catalog ():

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde ([273727-50-7])

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde ([876316-27-7])

Structural Variations:

- Heterocycle Type : The target compound contains a 1,2-thiazole (sulfur and nitrogen), whereas the analogs feature 1,2,4-oxadiazole (oxygen and nitrogen). Sulfur in thiazole increases lipophilicity and polarizability compared to oxygen in oxadiazole.

- Substituent Position : The target compound has a fluorine atom at the 2-position and the heterocycle at the 4-position , while the analogs have heterocycles at the 3- or 4-position without fluorine.

- Electronic Effects : Fluorine’s electron-withdrawing nature may enhance the aldehyde’s electrophilicity, influencing reactivity in condensation or nucleophilic addition reactions.

Physicochemical Properties

| Property | 2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde |

|---|---|---|---|

| Molecular Formula | C₁₁H₈FNO₂S (estimated) | C₁₀H₈N₂O₂ | C₁₀H₈N₂O₂ |

| Melting Point | Not reported | 105–109°C | 133–135°C |

| CAS RN | Not available | [273727-50-7] | [876316-27-7] |

| Purity & Price (1g) | Not available | 97%, ¥70,200 | 90%, ¥85,000 |

Biological Activity

2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde is a synthetic organic compound characterized by a unique structural arrangement that includes a fluorinated benzaldehyde moiety and a thiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antifungal applications. The presence of both the fluorine atom and the thiazole ring enhances its reactivity and biological interactions, making it a candidate for further pharmacological investigation.

- Molecular Formula : C₁₁H₈FNOS

- Molecular Weight : 221.25 g/mol

- CAS Number : 1882005-64-2

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The thiazole structure allows it to modulate enzyme activity effectively, acting as either an inhibitor or an activator in various biochemical pathways. The fluorine atom enhances the compound's binding affinity to target proteins, which is crucial for its therapeutic efficacy .

Anticancer Activity

Recent studies have indicated that compounds with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, the structure-activity relationship (SAR) analysis suggests that the incorporation of electron-donating groups like methyl at specific positions can enhance anticancer activity. In vitro assays have shown that derivatives similar to this compound demonstrate potent inhibition against cancer cell proliferation .

| Compound | Cell Line | IC₅₀ (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | A549 (Lung) | 1.61 ± 1.92 | Inhibits Bcl-2 |

| Other Thiazole Derivatives | A431 (Skin) | 1.98 ± 1.22 | Induces apoptosis |

Antifungal Activity

In addition to its anticancer properties, this compound has shown promise as an antifungal agent. Studies have demonstrated that it can inhibit the growth of Candida species, including Candida albicans and Candida parapsilosis, with minimal inhibitory concentrations (MICs) comparable to established antifungal drugs like ketoconazole .

Case Studies

- Study on Anticancer Efficacy : A series of thiazole derivatives were synthesized and tested for their anticancer properties. Among them, compounds structurally related to this compound showed significant activity against both A549 and A431 cell lines, demonstrating IC₅₀ values lower than those of standard chemotherapeutics like doxorubicin .

- Antifungal Evaluation : In vitro assays conducted using modified EUCAST protocols revealed that certain derivatives exhibited MIC values as low as 1.23 µg/mL against C. parapsilosis, indicating strong antifungal potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.